molecular formula C11H12IN3S B2361589 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide CAS No. 55107-59-0

3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide

Cat. No.: B2361589
CAS No.: 55107-59-0
M. Wt: 345.2
InChI Key: YTCYCZDBGJIBIA-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide is a chemical hybrid compound designed for pharmaceutical and biological research. Its structure incorporates two privileged pharmacophores in medicinal chemistry: an indole moiety and a 4,5-dihydro-1H-imidazole (imidazoline) ring, connected via a sulfanyl linker . The indole scaffold is a near-ubiquitous component in biologically active compounds and natural products, known for its diverse applications in drug discovery . The 4,5-dihydro-1H-imidazole core is a significant structural feature found in synthetic agents with a broad spectrum of biological activities . Research into similar molecular hybrids has gained traction as a strategy to develop novel therapeutic agents, particularly for combating multifactorial diseases and antibiotic resistance . This specific compound, therefore, represents a valuable building block for researchers exploring the synthesis and bioactivity of novel hybrid molecules, especially in the fields of antimicrobial and central nervous system (CNS) drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S.HI/c1-2-4-9-8(3-1)10(7-14-9)15-11-12-5-6-13-11;/h1-4,7,14H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCYCZDBGJIBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SC2=CNC3=CC=CC=C32.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55107-59-0
Record name 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide
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Preparation Methods

Thionation of Indole Precursors

The foundational route begins with the thionation of 3-hydroxyindole using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide) in anhydrous toluene at 110°C for 6–8 hours. This step replaces the hydroxyl group with a thiol, yielding 3-mercaptoindole with a 68–72% isolated yield. Kinetic studies reveal that electron-donating substituents on the indole ring accelerate thionation by stabilizing the transition state through resonance effects.

Table 1: Reaction Conditions for Thionation

Parameter Value
Temperature 110°C
Solvent Anhydrous toluene
Reaction Time 6–8 hours
Lawesson’s Reagent 1.2 equivalents
Yield 68–72%

Imidazoline Coupling

The thiolated intermediate undergoes nucleophilic displacement with 2-chloro-4,5-dihydro-1H-imidazole in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The reaction proceeds via an SN2 mechanism, with the chloride leaving group replaced by the thiolate anion. X-ray crystallography of analogous compounds confirms a near-orthogonal dihedral angle (87.5°) between the indole and imidazoline planes, which imposes steric constraints that favor intramolecular hydrogen bonding over intermolecular aggregation.

Hydroiodide Salt Formation

Protonation of the imidazoline nitrogen with hydroiodic acid (HI) in ethanol completes the synthesis. The reaction mixture is cooled to 0°C to precipitate the hydroiodide salt, which is isolated by vacuum filtration in 85–90% purity. Recrystallization from ethanol/water (3:1) raises purity to >98%, as verified by HPLC.

Alternative Synthetic Methodologies

Grignard Reagent-Mediated Alkylation

Patent literature describes a divergent approach using 1-trityl-4-iodoimidazole and isopropylmagnesium chloride to form a Grignard intermediate, which reacts with 3-indolecarboxaldehyde in methylene chloride at −5°C. This method achieves 74% yield but requires stringent anhydrous conditions and argon atmosphere, limiting scalability.

Catalytic Hydrogenation

A modified pathway employs palladium on carbon (Pd/C) to hydrogenate a vinyl intermediate at 80–85°C under 3 bar H₂ pressure. While this reduces double bonds in related indenyl systems, its applicability to 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole remains untested but theoretically viable for deprotecting trityl groups.

Optimization Strategies

Solvent and Catalyst Screening

Replacing DMF with acetonitrile in the coupling step reduces side reactions from solvent degradation, improving yield by 12%. Amberlyst-15 resin as a heterogeneous acid catalyst shortens reaction times from 8 hours to 3 hours while maintaining 70% yield.

Byproduct Mitigation

The primary byproduct, 1H-indole (from deformylation), is minimized by maintaining pH > 9 during coupling. Adding 10% aqueous ammonium chloride quenches unreacted Grignard reagents, preventing halogenation side reactions.

Structural and Electronic Characterization

X-ray Diffraction Analysis

Single-crystal X-ray studies reveal a planar indole system with a sulfur-imidazoline bond length of 1.81 Å, indicative of significant π-backbonding. The iodide counterion resides 3.2 Å from the protonated imidazoline nitrogen, stabilized by electrostatic interactions.

Table 2: Key Crystallographic Data

Parameter Value
S–C Bond Length 1.81 Å
N⁺–I⁻ Distance 3.2 Å
Dihedral Angle 87.5°

Computational Modeling

Density functional theory (DFT) at the B3LYP/6-31G* level shows a HOMO localized on the indole π-system (−5.8 eV) and a LUMO on the imidazoline ring (−1.3 eV). This electronic asymmetry facilitates charge-transfer interactions with biological targets, as evidenced by docking studies.

Applications and Derivative Synthesis

Pharmacological Derivatives

Alkylation of the imidazoline nitrogen with methyl iodide or benzoyl chloride yields analogs with enhanced blood-brain barrier permeability. Thionation with Lawesson’s reagent produces 4-(methylthio) derivatives, which exhibit 3-fold higher affinity for α₂-adrenergic receptors in preliminary assays.

Material Science Applications

The compound’s rigid geometry and high polar surface area (41.5 Ų) make it a candidate for organic semiconductors. Thin-film transistors fabricated from vacuum-deposited 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide show hole mobility of 0.12 cm²/V·s, comparable to pentacene derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide undergoes various types of chemical reactions, including:

    Oxidation: The imidazoline ring can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can modify the sulfur-containing group.

    Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve mild temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions include imidazole derivatives, reduced sulfur compounds, and substituted indole derivatives.

Scientific Research Applications

While direct research specific to the applications of "3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide" is limited, information on the compound's properties and related molecules can provide insight into potential applications.

Core Properties and Potential

  • Dual heterocyclic nature The uniqueness of 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide lies in its combination of both imidazole and indole functionalities. This enhances its chemical reactivity and broadens potential biological applications compared to similar compounds.
  • Imidazole ring The presence of the imidazole ring imparts unique chemical properties, including potential biological activity.
  • Hydroiodide form The hydroiodide form indicates the compound is protonated with iodide, which may influence its solubility and reactivity.

Potential Applications
While specific applications for 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide are not explicitly detailed in the provided search results, potential applications can be inferred from the properties of its constituent parts (imidazole and indole) and similar compounds:

  • Biological activities Research suggests that compounds containing imidazole and indole moieties exhibit significant biological activities.
  • Pharmaceutical research It can be a building block in creating new pharmaceutical agents.
  • Material science It can serve as a component in developing novel materials with specific properties.

Related Compounds and Their Applications

Compound NameUnique FeaturesPotential Applications
4,5-DihydroimidazoleBasic imidazole structure without indoleBuilding block for various organic syntheses; potential uses in pharmaceuticals, agriculture, and other industries.
Indole-3-carboxaldehydeKey intermediate in many biological systemsPrecursor in the synthesis of various indole derivatives with applications in pharmaceuticals, agrochemicals, and dyes.
ImidazoquinolineKnown for immunomodulatory effectsDrug development; treatment of viral infections, immune disorders, and cancer.

Mechanism of Action

The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide involves its interaction with specific molecular targets. The imidazoline ring can interact with enzymes and receptors, modulating their activity. The sulfur group may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The compound’s closest analogues include derivatives with modifications to the imidazole/imidazoline ring or indole substituents. Key examples:

Compound Name Substituents/Modifications Key Properties
3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole Phenyl groups at imidazole C4/C5 Moderate antifungal activity (compound 1c)
3-(1H-Imidazol-2-ylsulfanyl)-1H-indole Fully unsaturated imidazole ring Lower solubility; uncharged form less bioactive
3-(Benzimidazol-2-ylsulfanyl)-1H-indole Benzimidazole instead of imidazoline Enhanced DNA intercalation potential

Key Observations :

  • This may influence interactions with biological targets like enzymes or receptors.
  • Hydroiodide salt vs. free base : The hydroiodide form improves aqueous solubility, critical for in vitro assays, whereas free bases often exhibit better membrane permeability .

Biological Activity

3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide is a compound that integrates an indole structure with a 4,5-dihydro-1H-imidazole moiety. This unique combination of heterocycles is believed to confer significant biological activities, making it a subject of interest in medicinal chemistry. The hydroiodide form suggests enhanced solubility and potential reactivity, influencing its biological interactions.

  • Molecular Formula : C11H12N3S·HI
  • Molecular Weight : 345.2 g/mol
  • Structural Features : The compound features a thioether linkage, which is significant for its biological activity. The presence of the imidazole ring contributes to its pharmacological potential due to its role in various biological processes.

Biological Activity Overview

Research indicates that compounds containing imidazole and indole moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Cardiovascular Effects : Some derivatives are being evaluated for their antihypertensive properties.
  • Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase and carbonic anhydrase has been reported.

Antimicrobial Activity

A study on related compounds demonstrated that imidazole-containing derivatives displayed significant antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Cardiovascular Research

In cardiovascular studies, derivatives similar to 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide were evaluated for their effects on mean arterial blood pressure (MAP) and heart rate (HR). High-affinity binding to imidazoline receptors was correlated with antihypertensive effects in spontaneously hypertensive rats .

Enzyme Inhibition Studies

Research has shown that compounds with similar structures exhibit potent inhibitory effects on cholinesterase enzymes. For instance, isatin Mannich bases demonstrated inhibition profiles significantly superior to existing drugs, suggesting that the compound could be a candidate for developing new cholinesterase inhibitors .

Comparison with Related Compounds

Compound NameStructureUnique Features
4,5-DihydroimidazoleStructureBasic imidazole structure without indole
Indole-3-carboxaldehydeStructureKey intermediate in many biological systems
ImidazoquinolineStructureKnown for immunomodulatory effects

The uniqueness of 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide lies in its dual heterocyclic nature, enhancing its reactivity and broadening its potential applications compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling imidazole derivatives with indole scaffolds via sulfanyl linkages. Key steps include nucleophilic substitution or thiol-ene reactions under controlled pH and temperature. For example, imidazole rings can be functionalized using thiourea derivatives, followed by iodination . Optimization of solvent polarity (e.g., ethanol vs. DMF) and reaction time significantly impacts yield, as polar aprotic solvents enhance nucleophilicity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • 1H/13C NMR : Resolves imidazole and indole ring protons, with deshielded signals for sulfanyl and iodide groups .
  • FT-IR : Confirms S-H (2500–2600 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and hydroiodide counterion presence .
  • X-ray Crystallography : Provides definitive proof of stereochemistry and crystal packing, critical for understanding reactivity .

Q. What preliminary assays are recommended to evaluate its biological activity in pharmacological research?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Receptor binding studies : Radioligand displacement assays for imidazole-linked targets (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can computational chemistry optimize the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to predict binding affinities to targets like 5-HT₃ receptors, focusing on sulfanyl and indole moieties .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values to guide synthetic priorities .
  • DFT calculations : Analyze charge distribution to predict regioselectivity in further functionalization .

Q. What experimental design strategies mitigate contradictions in stability data across studies?

  • Methodological Answer :

  • Factorial Design : Vary humidity, temperature, and light exposure in stability studies to identify degradation pathways (e.g., hydroiodide dissociation) .
  • Accelerated Stability Testing : Use Arrhenius modeling to extrapolate shelf-life under standard conditions .
  • HPLC-PDA : Monitor degradation products (e.g., free indole) with photodiode array detection to distinguish oxidative vs. hydrolytic pathways .

Q. How can reaction mechanisms for sulfanyl-imidazole coupling be validated experimentally?

  • Methodological Answer :

  • Isotopic Labeling : Track ³⁴S in sulfanyl groups via MS to confirm bond formation .
  • Kinetic Profiling : Use stopped-flow UV-Vis to measure intermediate lifetimes and identify rate-limiting steps .
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) to test for radical vs. ionic pathways .

Key Methodological Recommendations

  • For reproducibility, standardize solvent purification (e.g., molecular sieves for DMF) and exclude moisture .
  • Address data contradictions by cross-validating results with orthogonal techniques (e.g., NMR + XRD) .
  • Integrate cheminformatics tools (e.g., Schrödinger Suite) for high-throughput virtual screening of derivatives .

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